molecular formula C11H6O4 B12507445 1,3-Isobenzofurandione, 5-(2-propynyloxy)- CAS No. 97325-49-0

1,3-Isobenzofurandione, 5-(2-propynyloxy)-

Cat. No.: B12507445
CAS No.: 97325-49-0
M. Wt: 202.16 g/mol
InChI Key: RCFUUXODGNNTJM-UHFFFAOYSA-N
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Description

1,3-Isobenzofurandione, 5-(2-propynyloxy)- is an organic compound with the molecular formula C11H6O4 It is a derivative of isobenzofurandione, featuring a propynyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Isobenzofurandione, 5-(2-propynyloxy)- typically involves the reaction of 1,3-isobenzofurandione with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the propynyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Isobenzofurandione, 5-(2-propynyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,3-Isobenzofurandione, 5-(2-propynyloxy)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Isobenzofurandione, 5-(2-propynyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Isobenzofurandione, 5-(2-phenylethynyl)-: Similar structure but with a phenylethynyl group instead of a propynyloxy group.

    1,3-Isobenzofurandione, 5-(2-propyn-1-yloxy)-: Another derivative with slight variations in the substituent groups.

Uniqueness

1,3-Isobenzofurandione, 5-(2-propynyloxy)- is unique due to its specific propynyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

97325-49-0

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

5-prop-2-ynoxy-2-benzofuran-1,3-dione

InChI

InChI=1S/C11H6O4/c1-2-5-14-7-3-4-8-9(6-7)11(13)15-10(8)12/h1,3-4,6H,5H2

InChI Key

RCFUUXODGNNTJM-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

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